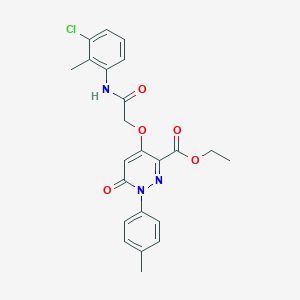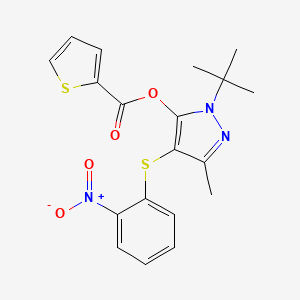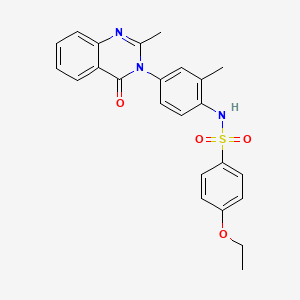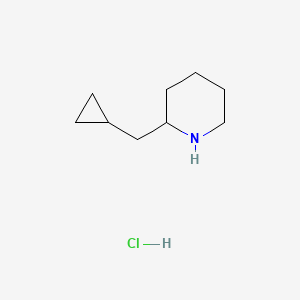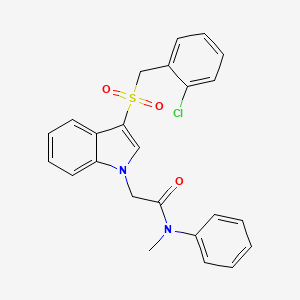
Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate (TBI-NPC) is an organic compound of the naphthyridine family, which is used in various scientific research applications. It is a colorless, crystalline solid with a molecular weight of 437.22 g/mol and a melting point of 140-142 °C. TBI-NPC is a versatile compound that can be used as a starting material for the synthesis of other compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is used in various scientific research applications. It is used as a ligand in coordination chemistry, as a starting material for the synthesis of other compounds, and as a reagent in organic synthesis. In coordination chemistry, Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate can be used to form complexes with metals such as zinc, copper, and nickel. These complexes can then be used for various applications, such as catalysis, electrochemical sensing, and drug delivery. In organic synthesis, Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate can be used as a reagent to synthesize other compounds, such as benzimidazole derivatives. It can also be used as a starting material for the synthesis of other compounds, such as polymers.
Wirkmechanismus
Target of Action
Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is a derivative of 1,5-naphthyridines . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . .
Mode of Action
1,5-naphthyridines, in general, are known to interact with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .
Result of Action
Many 1,5-naphthyridine derivatives exhibit a variety of biological activities , suggesting that this compound may also have potential biological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate in laboratory experiments is that it is relatively non-toxic and has low acute toxicity. This makes it safe to use in a laboratory setting. However, there are some limitations to using Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate in laboratory experiments. For example, it is a relatively expensive compound, which can limit its use in some experiments. Additionally, it is not as widely available as some other compounds, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research involving Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate. For example, further research could be conducted to explore its potential applications in drug delivery and catalysis. Additionally, further research could be conducted to explore its potential use as a reagent in organic synthesis, as well as its potential use as a starting material for the synthesis of other compounds. Furthermore, further research could be conducted to explore the biochemical and physiological effects of Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate, as well as its potential toxicity.
Synthesemethoden
Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is synthesized via a three-step reaction. The first step is the reaction between tert-butyl bromide and 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylic acid in the presence of a base, such as potassium carbonate. This reaction results in the formation of the corresponding tert-butyl ester. The second step is the hydrolysis of the ester, which is accomplished by treating it with aqueous acid, such as hydrochloric acid. This produces the desired product, Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate. The third step is the purification of the product, which is accomplished by recrystallization of the crude material.
Eigenschaften
IUPAC Name |
tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c1-13(2,3)18-12(17)16-8-4-5-9-10(14)6-7-15-11(9)16/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNWXZNPMPMSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C=CN=C21)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2456877.png)

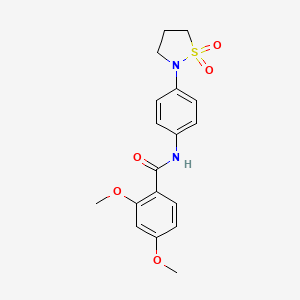

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2456882.png)


![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2456887.png)
